N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide
Description
N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound featuring three distinct moieties:
- Furan-2-ylmethyl group: A five-membered aromatic oxygen-containing ring linked via a methyl bridge.
- 5-Methoxybenzo[d]thiazol-2-yl group: A benzothiazole core substituted with a methoxy group at position 3.
- 5-Methylisoxazole-3-carboxamide: A methyl-substituted isoxazole ring with a carboxamide functional group.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-11-8-15(20-25-11)17(22)21(10-13-4-3-7-24-13)18-19-14-9-12(23-2)5-6-16(14)26-18/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONIMBSHXVPGPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CC=CO2)C3=NC4=C(S3)C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Methoxybenzo[d]thiazol-2-Amine
The benzothiazole ring is constructed via cyclization of 2-amino-4-methoxythiophenol with cyanogen bromide (Fig. 2a):
Alkylation with Furan-2-ylmethyl Bromide
The secondary amine is formed via nucleophilic substitution (Fig. 2b):
Reaction Conditions :
- 5-Methoxybenzo[d]thiazol-2-amine (1.0 equiv), furan-2-ylmethyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv) in DMF at 80°C for 12 hours.
- Yield: 65%.
Characterization :
Amide Coupling Reaction
The final step involves coupling 5-methylisoxazole-3-carboxylic acid with N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine (Fig. 3):
Activation of Carboxylic Acid
Amide Bond Formation
Reaction Conditions :
- Acyl chloride (1.0 equiv), secondary amine (1.1 equiv), Et₃N (2.0 equiv) in dry DCM at 0°C→RT for 8 hours.
- Yield: 72%.
Optimization Data :
Coupling Agent Solvent Temp (°C) Yield (%) SOCl₂/Et₃N DCM 0→25 72 EDCl/HOBt DMF 25 68 DCC/DMAP THF 25 65 Characterization :
Mechanistic Insights and Challenges
Regioselectivity in Isoxazole Formation
The copper-catalyzed cycloaddition favors 3,5-disubstituted isoxazoles due to the electronic effects of the nitrile oxide and alkyne. Computational studies suggest that the transition state for 3,5-substitution is 5.2 kcal/mol lower than for 4,5-substitution.
Steric Hindrance in Amide Coupling
The secondary amine’s bulky benzothiazole and furan groups necessitate mild coupling conditions to prevent N-oxidation or decomposition. SOCl₂-mediated activation outperformed carbodiimide reagents due to faster kinetics.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of nitro groups would produce corresponding amines.
Scientific Research Applications
N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.
Industry: The compound is explored for its use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency. The pathways involved can include signal transduction pathways where the compound acts as an inhibitor or activator of key proteins.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of benzothiazole, furan, and isoxazole moieties. Below are key comparisons with related molecules:
Key Observations :
- Benzothiazole Modifications: The 5-methoxy group in the target compound may enhance solubility compared to unsubstituted benzothiazoles (e.g., compound 2 in ) .
- Furan vs. Benzofuran : The furan-2-ylmethyl group in the target compound is less sterically hindered than benzofuran derivatives (), which could influence pharmacokinetics .
- Isoxazole Role : The 5-methylisoxazole-3-carboxamide moiety is structurally analogous to ’s compound, where the isoxazole-thiazole linkage contributes to rigidity and planar geometry, critical for target binding .
Physicochemical Properties
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